2-Methyl-4-(1-pyrrolidinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(1-pyrrolidinyl)phenol is a compound that features a phenol group substituted with a methyl group and a pyrrolidinyl group. This compound is of interest due to its unique chemical structure, which combines the properties of phenols and pyrrolidines, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-pyrrolidinyl)phenol can be achieved through several synthetic routes. One common method involves the Petasis reaction, which is a multicomponent reaction involving an aldehyde, an amine, and a boronic acid. This reaction is favored due to its mild conditions and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The Petasis reaction is often employed in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1-pyrrolidinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-Methyl-4-(1-pyrrolidinyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-pyrrolidinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidinyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(1-pyrrolidinyl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-Methyl-4-(1-pyrrolidinyl)benzaldehyde: Contains an aldehyde group instead of a phenol group.
2-Methyl-4-(1-pyrrolidinyl)benzoic acid: Features a carboxylic acid group instead of a phenol group.
Uniqueness
2-Methyl-4-(1-pyrrolidinyl)phenol is unique due to the presence of both a phenol group and a pyrrolidinyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylphenol |
InChI |
InChI=1S/C11H15NO/c1-9-8-10(4-5-11(9)13)12-6-2-3-7-12/h4-5,8,13H,2-3,6-7H2,1H3 |
InChI Key |
LUKQPGYGARKPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.